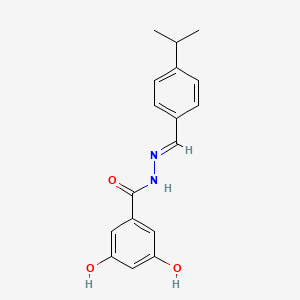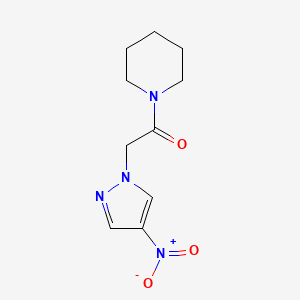![molecular formula C11H8N4O2 B5533794 4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile](/img/structure/B5533794.png)
4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile is a chemical compound that features a nitroimidazole moiety linked to a benzenecarbonitrile group
Direcciones Futuras
Given the broad range of biological activities exhibited by imidazole-containing compounds , there is significant potential for the development of new drugs based on these structures. Future research could focus on elucidating the specific properties and mechanisms of action of “4-[(4-nitro-1H-imidazol-1-yl)methyl]benzonitrile” and related compounds, as well as exploring their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile typically involves the formation of the nitroimidazole ring followed by its attachment to the benzenecarbonitrile group. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ robust catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole group.
Medicine: Explored for its potential use in drug development, particularly in targeting anaerobic bacteria and parasites.
Mecanismo De Acción
The mechanism of action of 4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile involves the interaction of the nitroimidazole moiety with biological targets. Nitroimidazoles are known to undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components . This makes them effective against anaerobic bacteria and parasites.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic used to treat anaerobic bacterial infections.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Ornidazole: Used for similar purposes as metronidazole and tinidazole.
Uniqueness
4-[(4-Nitroimidazolyl)methyl]benzenecarbonitrile is unique due to its specific structural features, which may confer distinct reactivity and biological activity compared to other nitroimidazoles. Its benzenecarbonitrile group may also provide additional sites for chemical modification, potentially leading to new derivatives with enhanced properties .
Propiedades
IUPAC Name |
4-[(4-nitroimidazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-9-1-3-10(4-2-9)6-14-7-11(13-8-14)15(16)17/h1-4,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFADVLCLDZWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(ETHYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOIC ACID](/img/structure/B5533718.png)
![4-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5533722.png)

![2-{[2-METHYL-5-(2-METHYLPROPYL)FURAN-3-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B5533752.png)
![4-Amino-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5533761.png)

![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5533800.png)
![3-(4-chloro-2-fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5533804.png)
![N-(4-METHYLPHENYL)-N-({N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5533812.png)
![4-hydroxy-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one](/img/structure/B5533813.png)

![5-(2-chlorophenyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-furamide](/img/structure/B5533830.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533834.png)
